N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate
Brand Name: Vulcanchem
CAS No.: 111068-14-5
VCID: VC20811480
InChI: InChI=1S/C22H24NO2.ClHO4/c1-4-23(5-2)18-9-8-16-12-17-7-6-15-13-19(24-3)10-11-20(15)22(17)25-21(16)14-18;2-1(3,4)5/h8-14H,4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
SMILES: CC[N+](=C1C=CC2=CC3=C(C4=C(CC3)C=C(C=C4)OC)OC2=C1)CC.[O-]Cl(=O)(=O)=O
Molecular Formula: C22H24ClNO6
Molecular Weight: 433.9 g/mol

N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate

CAS No.: 111068-14-5

Cat. No.: VC20811480

Molecular Formula: C22H24ClNO6

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate - 111068-14-5

Specification

CAS No. 111068-14-5
Molecular Formula C22H24ClNO6
Molecular Weight 433.9 g/mol
IUPAC Name diethyl-(3-methoxy-5,6-dihydrobenzo[c]xanthen-10-ylidene)azanium;perchlorate
Standard InChI InChI=1S/C22H24NO2.ClHO4/c1-4-23(5-2)18-9-8-16-12-17-7-6-15-13-19(24-3)10-11-20(15)22(17)25-21(16)14-18;2-1(3,4)5/h8-14H,4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
Standard InChI Key CTWWFGAODAVLEP-UHFFFAOYSA-M
SMILES CC[N+](=C1C=CC2=CC3=C(C4=C(CC3)C=C(C=C4)OC)OC2=C1)CC.[O-]Cl(=O)(=O)=O
Canonical SMILES CC[N+](=C1C=CC2=CC3=C(C4=C(CC3)C=C(C=C4)OC)OC2=C1)CC.[O-]Cl(=O)(=O)=O

Introduction

Chemical Structure and Properties

N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate represents a significant member of the benzo[c]xanthen family, characterized by its complex heterocyclic structure. This section details the fundamental chemical properties that define this compound.

Basic Chemical Information

The compound has well-defined chemical parameters that determine its behavior in various contexts:

PropertyValue
CAS Number111068-14-5
Molecular FormulaC22H24ClNO6
Molecular Weight433.9 g/mol
Chemical ClassBenzo[c]xanthen derivatives
Physical AppearanceTypically a crystalline solid
SolubilitySoluble in organic solvents

These properties establish the basic identity of the compound and provide the foundation for understanding its behavior in chemical and biological systems.

Structural Features

The structural composition of N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate reveals several key features that contribute to its chemical reactivity and biological significance. The compound contains a benzo[c]xanthen core structure, which consists of a tricyclic system with an oxygen atom incorporated into one of the rings. The specific elements that characterize this compound include:

  • A methoxy group at the 3-position, which impacts electron distribution

  • Diethyl substituents on the nitrogen, creating the iminium functionality

  • The 5,6-dihydro configuration, indicating partial saturation in the ring system

  • A perchlorate counterion (ClO4-), balancing the positive charge of the iminium ion

These structural elements collectively contribute to the compound's electron distribution, spatial arrangement, and potential interaction points with biological targets.

Biological Activities

N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate demonstrates considerable biological potential, consistent with other members of the benzo[c]xanthen class. These activities stem from the compound's structural features and its ability to interact with various biological targets.

Binding Mechanisms and Molecular Interactions

The biological activity of N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate likely stems from its ability to interact with various biological macromolecules, particularly proteins and nucleic acids.

Protein Binding Characteristics

The compound's interaction with proteins represents a critical aspect of its biological activity profile. These interactions may involve:

  • Electrostatic attractions between the positively charged iminium group and negatively charged protein regions

  • Hydrogen bonding involving the methoxy substituent and appropriate protein residues

  • Hydrophobic interactions between the aromatic rings and nonpolar protein pockets

  • Potential covalent modifications of protein structures

These binding characteristics may lead to alterations in protein function, potentially explaining some of the compound's biological effects.

Nucleic Acid Interactions

The compound's ability to interact with nucleic acids represents another significant aspect of its biological profile:

  • Potential intercalation between base pairs due to the planar aromatic system

  • Groove binding interactions

  • Electrostatic attractions between the positively charged iminium group and the negatively charged phosphate backbone

  • Possible effects on DNA replication or transcription processes

These interactions may contribute to the compound's reported biological activities, particularly its potential anticancer effects.

Applications in Research and Development

N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate has several potential applications across different scientific and medical fields.

Pharmaceutical Applications

The compound's diverse biological activities suggest several pharmaceutical applications:

  • Development of novel antimicrobial agents

  • Investigation as a potential anticancer drug candidate

  • Template for the design of new therapeutic agents with improved properties

  • Study of structure-activity relationships to guide drug development

These applications highlight the compound's significance in pharmaceutical research and development efforts.

Chemical Research Applications

Beyond its pharmaceutical potential, the compound serves several functions in chemical research:

  • Use as a chemical intermediate in organic synthesis

  • Model system for studying iminium chemistry

  • Probe for investigating binding interactions with biological macromolecules

  • Template for developing new synthetic methodologies

These applications underscore the compound's utility in advancing chemical knowledge and techniques.

Comparison with Structural Analogues

Understanding how N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate compares to related compounds provides valuable insights into its distinctive properties and potential applications.

Relationship to Other Benzo[c]xanthen Derivatives

Several structural analogues share the basic benzo[c]xanthen scaffold but differ in substitution patterns:

CompoundKey DifferencesNotable Properties
N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorateReference compoundDiverse biological activities
N-(3-hydroxy-7-methyl-10H-benzo[c]xanthen-10-ylidene)-N-dimethyliminium perchlorateContains dimethyliminium instead of diethyliminium; hydroxy instead of methoxy groupSimilar synthetic pathway; potentially different binding profile
10-(dimethylamino)-7-methylene-7H-benzo[c]xanthen-3-olNon-ionic structure; different substitution patternDifferent physical properties; altered biological activity profile
N-(7-(2-propionic-acid)-3-hydroxy-10H-benzo[c]xanthen-10-ylidene)-N-dimethyliminium perchlorateAdditional propionic acid group; different substitution patternEnhanced water solubility; potentially different biological target profile

This comparison reveals how subtle structural modifications can influence the properties and activities of compounds within this class .

Relationship to Rhodamine Derivatives

The compound shares some structural similarities with rhodamine derivatives such as tetramethylrhodamine ethyl ester perchlorate:

  • Both contain xanthene-based core structures

  • Both feature perchlorate counterions

  • Both include alkylated nitrogen atoms

  • Both contain ester or ether functionalities

  • Rhodamine derivatives typically contain more extensive conjugated systems

  • Rhodamine compounds often exhibit fluorescent properties

  • The substitution patterns and ring systems differ substantially

These comparisons provide context for understanding the compound's place within the broader landscape of heterocyclic chemistry.

Current Research Directions

Research involving N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate and related compounds continues to evolve, focusing on several key areas.

Structure-Activity Relationship Studies

Current research efforts aim to establish clearer structure-activity relationships for this compound class:

  • Investigation of how specific structural features contribute to biological activity

  • Examination of the impact of different substitution patterns on antimicrobial and anticancer properties

  • Development of analogues with enhanced properties

  • Computational modeling to predict activities of new derivatives

These studies are essential for guiding the development of more effective compounds with improved properties.

Novel Synthetic Approaches

Researchers continue to develop and refine synthetic methodologies for preparing N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate and related compounds:

  • Exploration of more efficient and sustainable synthetic routes

  • Development of one-pot synthesis methods

  • Investigation of catalytic approaches

  • Application of green chemistry principles to reduce environmental impact

These efforts aim to make the compound more accessible for research and potential commercial applications.

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